molecular formula C46H49ClN4O3 B13393878 Cyanine5.5 maleimide

Cyanine5.5 maleimide

Cat. No.: B13393878
M. Wt: 741.4 g/mol
InChI Key: VNFHENZPAYHJJQ-UHFFFAOYSA-N
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Description

Cyanine5.5 maleimide is a thiol-reactive dye that is widely used in scientific research for labeling proteins, peptides, and other thiol-containing molecules. This compound is known for its near-infrared emission, making it suitable for bioimaging applications. This compound is an analog of Cy5.5 maleimide and can replace other similar dyes like Alexa Fluor 680 and DyLight 680 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyanine5.5 maleimide typically involves the reaction of Cyanine5.5 with maleimide. The process begins with the synthesis of Cyanine5.5, which involves the condensation of indole derivatives with reactive intermediates to form the cyanine dye structure. The maleimide group is then introduced through a reaction with maleic anhydride or maleic acid derivatives .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyanine5.5 maleimide primarily undergoes substitution reactions, specifically with thiol groups. The maleimide group reacts with thiols to form stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation .

Common Reagents and Conditions

The reaction of this compound with thiols typically occurs in a buffer solution at a pH of 6.5 to 7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds and dimethyl sulfoxide (DMSO) as a solvent .

Major Products

The major product formed from the reaction of this compound with thiols is a thioether-linked conjugate. This product retains the fluorescent properties of Cyanine5.5, making it useful for imaging applications .

Scientific Research Applications

Cyanine5.5 maleimide is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Cyanine5.5 maleimide involves the selective reaction of the maleimide group with thiol groups present in proteins and other biomolecules. This reaction forms a stable thioether bond, effectively labeling the target molecule. The near-infrared emission of Cyanine5.5 allows for the detection and imaging of the labeled molecules using fluorescence-based techniques .

Comparison with Similar Compounds

Cyanine5.5 maleimide is similar to other thiol-reactive dyes such as Cy5.5 maleimide, Alexa Fluor 680, and DyLight 680. it offers unique advantages such as:

List of Similar Compounds

  • Cy5.5 maleimide
  • Alexa Fluor 680
  • DyLight 680
  • Sulfo-Cyanine5.5 maleimide

Properties

Molecular Formula

C46H49ClN4O3

Molecular Weight

741.4 g/mol

IUPAC Name

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

InChI

InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H

InChI Key

VNFHENZPAYHJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Origin of Product

United States

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